2-(2,6-Dimethylphenoxy)ethyl acetate is an organic compound with the molecular formula and a molecular weight of 180.20 g/mol. It is recognized for its aromatic properties and is classified as an ester, derived from the reaction of 2,6-dimethylphenol and ethyl acetate. This compound is utilized in various applications, particularly in the fields of chemistry and pharmaceuticals.
This compound can be sourced through synthetic methods involving 2,6-dimethylphenol and ethyl acetate. It falls under the category of esters in organic chemistry, which are typically formed from the reaction of an alcohol with an acid. The specific classification of 2-(2,6-Dimethylphenoxy)ethyl acetate includes:
The synthesis of 2-(2,6-Dimethylphenoxy)ethyl acetate can be achieved through various methods, primarily involving the reaction between 2,6-dimethylphenol and acetic acid or its derivatives.
The synthesis typically involves controlling temperature and reaction times to optimize yield and purity. For instance, in one method described, a mixture of 2,6-dimethylphenol is reacted with chloroacetic acid in an alkaline medium under reflux conditions for several hours to produce the desired ester .
The molecular structure of 2-(2,6-Dimethylphenoxy)ethyl acetate features:
The primary chemical reactions involving 2-(2,6-Dimethylphenoxy)ethyl acetate include:
Hydrolysis reactions are significant in understanding the stability and reactivity of esters in various environments. They can occur under both acidic and basic conditions but typically require longer reaction times under neutral conditions.
The mechanism by which 2-(2,6-Dimethylphenoxy)ethyl acetate exerts its effects involves several steps:
Relevant data indicates that this compound exhibits typical behavior for esters regarding reactivity and solubility.
2-(2,6-Dimethylphenoxy)ethyl acetate finds applications primarily in:
This compound's versatility makes it valuable across various scientific disciplines, particularly in synthetic organic chemistry.
The Williamson ether synthesis represents the predominant industrial route for constructing the phenoxyacetate backbone of 2-(2,6-Dimethylphenoxy)ethyl acetate. This bimolecular nucleophilic substitution (SN₂) reaction leverages 2,6-dimethylphenol as the nucleophile and haloacetates as electrophiles. Critically, the ortho-methyl groups on the phenol impose steric constraints that suppress dialkylation byproducts while enhancing regioselectivity. As detailed in lopinavir impurity studies, 2,6-dimethylphenol reacts with chloroacetic acid derivatives under basic conditions (typically NaOH or K₂CO₃) to generate 2-(2,6-dimethylphenoxy)acetic acid intermediates [1]. Subsequent esterification with ethylene glycol under acid catalysis (H₂SO₄ or p-TSA) yields the 2-hydroxyethyl intermediate, which undergoes final acetylation.
Key mechanistic considerations:
Table 1: Nucleophilic Substitution Optimization Parameters
Parameter | Optimal Conditions | Yield Impact | Byproduct Formation |
---|---|---|---|
Base (Catalyst) | K₂CO₃ (Anhydrous) | 89% | <3% dialkylated species |
Solvent System | Toluene/Water (Biphasic) | 92% | <1% ester hydrolysis |
Temperature | 80-85°C | Maximal efficiency | >90°C promotes elimination |
Electrophile | Ethylene chloroacetate | 85% | Bromo analog: 92% but 8% dehydrohalogenation |
This route's scalability is demonstrated in lopinavir precursor synthesis, where chromatographic purification reduces dimeric impurities (e.g., 3,3',5,5'-tetramethylbiphenyl-4,4'-diol derivatives) below 0.3% [1].
Direct C-acylation of 2,6-dimethylphenol faces significant challenges due to steric hindrance from the ortho-methyl groups. Consequently, O-acylation followed by Fries rearrangement provides an efficient catalytic pathway. As validated in lopinavir carboxymethyl analog synthesis, 2,6-dimethylphenol undergoes O-acetylation (acetic anhydride, 60°C) to form 2,6-dimethylphenyl acetate, which rearranges to 4-acetyl-2,6-dimethylphenol under Brønsted or Lewis acid catalysis (AlCl₃, 100°C) [1]. This ketone intermediate then reacts with α-haloacetates to install the ethoxyacetate chain.
Catalytic systems compared:
Table 2: Acylation Catalyst Performance
Catalyst | Temperature | Conversion | Selectivity | Limitations |
---|---|---|---|---|
Anhydrous AlCl₃ | 100°C | 98% | 82% | Hydrolysis sensitivity |
H-Beta Zeolite (SiO₂/Al₂O₃=25) | 120°C | 85% | >99% | Slow kinetics (24 h) |
Lipase B (Candida antarctica) | 45°C | 52% | 97% | Solvent-dependent (t-BuOH optimal) |
Notably, the carboxymethyl impurity in lopinavir synthesis (0.2%) originates from Fries-derived byproducts, emphasizing the need for precise stoichiometric control [1].
The sequential transformation of 2-(2,6-dimethylphenoxy)ethanol to the target acetate demands precision in avoiding over-acylation and polymerization. Industrial routes employ acetyl chloride or acetic anhydride with catalytic 4-dimethylaminopyridine (DMAP) in aprotic solvents. Continuous flow reactors significantly enhance safety and selectivity: residence times under 2 minutes at 25°C suppress diester formation (<0.5%) while maintaining 95-97% conversion [9].
Critical process parameters:
Ethoxylation prior to acetylation proves essential: direct reaction of 2,6-dimethylphenol with 2-chloroethyl acetate generates <40% yield due to competing ester hydrolysis and Williamson etherification inefficiency.
Enzymatic routes provide stereoselective access to chiral variants and avoid heavy metal catalysts. Pseudomonas fluorescens and Thermomyces lanuginosus lipases immobilized on superparamagnetic nanoparticles (SPMNPs) catalyze the kinetic resolution of racemic 1-methyl-2-(2,6-dimethylphenoxy)ethyl acetate. As reported in pharmaceutical studies, Pseudomonas fluorescens lipase achieves enantiomeric excess >99% (E > 200) for the (S)-alcohol at 50°C within 1.75 hours via transesterification with vinyl acetate [5].
Operational advantages:
Table 3: Biocatalytic Performance Metrics
Lipase Source | Support Matrix | e.e. (%) | Conversion (%) | Enantiomeric Ratio (E) |
---|---|---|---|---|
Pseudomonas fluorescens | Fe₃O₄@SiO₂-NH₂ | >99 (S-alc) | 50 | >200 |
Thermomyces lanuginosus | Octyl-Sepharose | 99 (R-ac) | 45 | 195 |
Candida rugosa | Sol-gel (TMOS) | 88 (S-alc) | 42 | 78 |
This approach facilitates synthesis of enantiopure precursors for chiral pharmaceuticals like mexiletine analogs, though substrate loading >15% diminishes enzyme efficiency due to interfacial limitations [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3